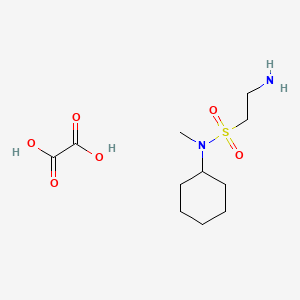
2-amino-N-cyclohexyl-N-methylethanesulfonamide oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-N-cyclohexyl-N-methylethanesulfonamide oxalate is a chemical compound with the molecular formula C11H22N2O6S and a molecular weight of 310.37 g/mol . This compound is known for its unique structural properties, which include an amino group, a cyclohexyl group, a methyl group, and an ethanesulfonamide group. The oxalate part of the compound is a salt or ester of oxalic acid.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-cyclohexyl-N-methylethanesulfonamide oxalate typically involves the reaction of cyclohexylamine with methanesulfonyl chloride to form N-cyclohexyl-N-methylethanesulfonamide. This intermediate is then reacted with oxalic acid to form the oxalate salt. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is monitored for completion using techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). The product is then purified through recrystallization or other suitable purification methods to achieve the desired purity .
化学反应分析
Types of Reactions
2-amino-N-cyclohexyl-N-methylethanesulfonamide oxalate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce primary or secondary amines .
科学研究应用
2-amino-N-cyclohexyl-N-methylethanesulfonamide oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
作用机制
The mechanism of action of 2-amino-N-cyclohexyl-N-methylethanesulfonamide oxalate involves its interaction with specific molecular targets. The amino and sulfonamide groups can form hydrogen bonds with biological molecules, potentially affecting their function. The cyclohexyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and influence cellular processes. The exact pathways and targets involved are still under investigation .
相似化合物的比较
Similar Compounds
- 2-amino-N-cyclohexyl-N-methylethanesulfonamide
- N-cyclohexyl-N-methylethanesulfonamide
- 2-aminoethanesulfonamide
Uniqueness
2-amino-N-cyclohexyl-N-methylethanesulfonamide oxalate is unique due to the presence of both the cyclohexyl and methyl groups, which confer distinct steric and electronic properties. These features can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various research applications .
属性
IUPAC Name |
2-amino-N-cyclohexyl-N-methylethanesulfonamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2S.C2H2O4/c1-11(14(12,13)8-7-10)9-5-3-2-4-6-9;3-1(4)2(5)6/h9H,2-8,10H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKALAAIMQQOAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)CCN.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
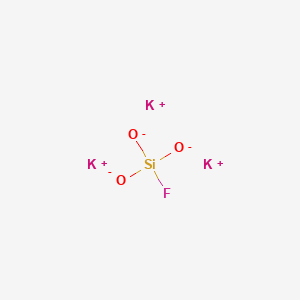

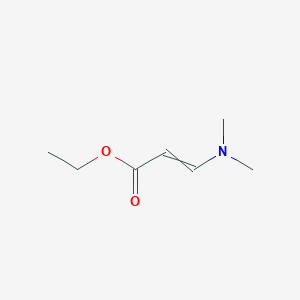
![1,6-DI-{[4-(2-Methoxyphenyl)piperazin-1-YL]carbonylamino}hexane](/img/structure/B7885058.png)
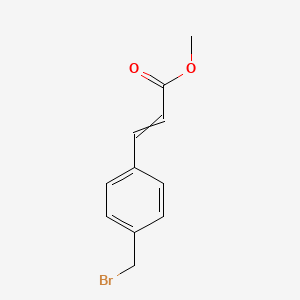
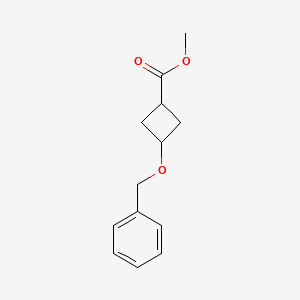
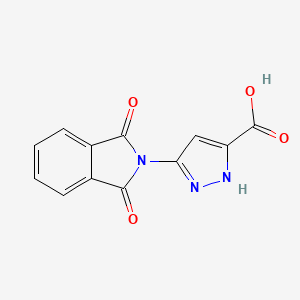
![2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbohydrazide 5,5-dioxide](/img/structure/B7885088.png)
![8-methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide](/img/structure/B7885092.png)
![3-(4-Tert-butylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B7885098.png)
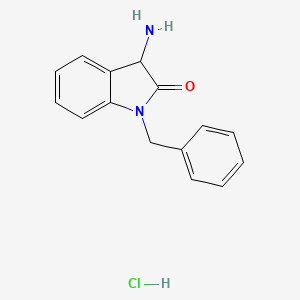
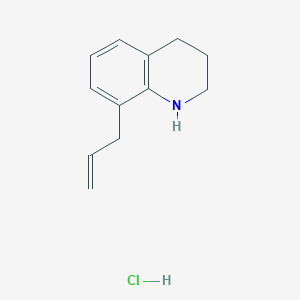
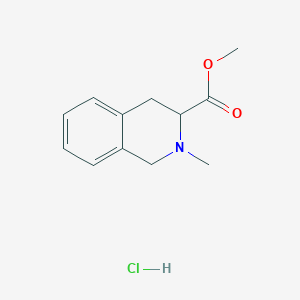
![(1R,5S)-3-isopropyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane fumarate](/img/structure/B7885152.png)
